Benzyl 2-hydroxy-6-methoxybenzoate is an organic compound with the molecular formula C15H14O4 and a molecular weight of approximately 258.27 g/mol. It belongs to the class of simple phenolic acids and is characterized by its benzyl ester structure. This compound has been identified in various natural sources, including plants such as Desmos chinensis and Uvaria grandiflora, suggesting its significance in phytochemistry and potential therapeutic applications .
These reactions highlight the versatility of benzyl 2-hydroxy-6-methoxybenzoate in organic synthesis and its potential as a precursor for more complex molecules.
Benzyl 2-hydroxy-6-methoxybenzoate exhibits notable biological activity, particularly as an antifungal agent. Studies have shown that it possesses strong antifungal properties, with an IC50 value ranging from 25 to 26 μg/mL against various fungal strains . This activity suggests potential applications in pharmaceutical formulations aimed at treating fungal infections.
Additionally, its phenolic structure may contribute to antioxidant properties, although further research is needed to elucidate these effects comprehensively.
Several methods have been reported for synthesizing benzyl 2-hydroxy-6-methoxybenzoate:
These methods provide flexibility in producing benzyl 2-hydroxy-6-methoxybenzoate for research and industrial applications.
Benzyl 2-hydroxy-6-methoxybenzoate has several applications across different fields:
Interaction studies involving benzyl 2-hydroxy-6-methoxybenzoate primarily focus on its biological effects and compatibility with other compounds. Research indicates that it can enhance the efficacy of certain antifungal agents when used in combination therapies. Additionally, studies on its interactions with cellular targets are ongoing to better understand its mechanism of action and potential side effects.
Benzyl 2-hydroxy-6-methoxybenzoate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzyl Salicylate | Contains a salicylic acid moiety | Known for anti-inflammatory properties |
| Methyl 2-Hydroxybenzoate | Methyl ester of salicylic acid | Commonly used as a preservative |
| Ethyl Vanillate | Ethyl ester of vanillin | Exhibits flavoring properties |
| Benzyl Paraben | Paraben derivative with antifungal properties | Widely used as a preservative |
Benzyl 2-hydroxy-6-methoxybenzoate's unique combination of antifungal activity and potential antioxidant effects distinguishes it from these similar compounds, making it a valuable candidate for further research and application development.
The incorporation of the benzyl group into 2-hydroxy-6-methoxybenzoate hinges on esterification techniques that balance reactivity and selectivity. Conventional methods often employ acid-catalyzed esterification, but modern approaches leverage heterogeneous and phase-transfer catalysts to improve yields.
A notable advancement involves ultrasound-assisted solid-liquid phase-transfer catalysis (U-SLPTC). In one study, the dual-site phase-transfer catalyst 4,4'-bis(tributylammoniomethyl)-1,1'-biphenyl dichloride (BTBAMBC) facilitated the esterification of sodium 4-hydroxybenzoate with benzyl bromide, achieving an 84.3% yield under optimized conditions. The quasi-aqueous phase formed between solid and organic layers enhanced intermediate solubility, while ultrasonic irradiation (28 kHz, 300 W) accelerated the reaction rate by 88% compared to conventional stirring.
Metallocene catalysts, such as zirconocene triflate, have also demonstrated efficacy. In toluene solvent, this Lewis acid catalyst promoted the esterification of benzoic acid with benzyl alcohol, yielding 74% benzyl benzoate under inert conditions. The catalyst’s ability to activate both carboxylic acid and alcohol substrates minimized byproduct formation, though competing etherification pathways required careful solvent selection.
Zeolite-based catalysts offer another avenue. Na-Y and H-ZSM5 zeolites, modified via ion exchange, achieved 60–70% conversion in benzyl alcohol-acetic acid esterification, with selectivity exceeding 90%. Their microporous structures provided active acidic sites while enabling catalyst reuse without significant activity loss.
Table 1: Comparative Performance of Esterification Catalysts
Regioselective methoxylation at the 6-position of 2-hydroxybenzoate precursors remains challenging due to competing ortho/para-directing effects. Current strategies rely on protecting group chemistry and directed ortho-metalation.
While specific data on 2-hydroxy-6-methoxybenzoate synthesis are limited in the provided sources, analogous systems suggest that temporary silyl protection of the phenolic -OH group could direct methoxylation to the desired position. Subsequent deprotection and esterification would yield the target compound. For instance, in benzyl salicylate synthesis, supported silver sulfate-ferric persulfate-zinc oxide catalysts enabled selective esterification without disrupting methoxy groups.
Sustainable synthesis of hydroxybenzoate derivatives emphasizes solvent reduction, energy efficiency, and catalyst recyclability. Ultrasound irradiation reduces reaction times and energy consumption, as demonstrated in BTBAMBC-catalyzed esterification, which completed in 30 minutes versus hours under thermal conditions.
Supported catalysts further enhance sustainability. A patented process for benzyl salicylate production used a silver sulfate-ferric persulfate-zinc oxide catalyst on silica gel, achieving 92% yield while allowing five reuse cycles with minimal activity loss. Water-carrying agents like toluene facilitated azeotropic removal of reaction water, circumventing energy-intensive distillation.
Solvent-free systems, though not directly reported for benzyl 2-hydroxy-6-methoxybenzoate, show promise. For example, zirconocene triflate-mediated esterification in toluene minimized hazardous waste, aligning with green chemistry principles.
Scaling benzyl 2-hydroxy-6-methoxybenzoate synthesis necessitates optimizing temperature, catalyst loading, and reaction time. Industrial processes favor continuous-flow systems and heterogeneous catalysts to streamline purification.
The supported catalyst system from exemplifies scalability. At 160–180°C, salicylic acid and benzyl alcohol reacted for 20–30 hours with 15–20 wt% catalyst loading, achieving 90–92% conversion. Key parameters included:
Table 2: Industrial-Scale Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 160–180°C | Maximizes kinetics |
| Catalyst loading | 15–20 wt% | Balances cost/activity |
| Reaction time | 20–30 h | Ensures equilibrium |
| Solvent | Toluene | Azeotropic water removal |
The positioning of methoxy groups within aromatic compounds fundamentally influences their biological activity through electronic and steric effects. Research on benzyl 2-hydroxy-6-methoxybenzoate demonstrates that the 6-position methoxy substitution creates distinct bioactivity patterns compared to alternative positioning [1]. The ortho-positioning of the methoxy group relative to the carboxyl function generates electron-donating effects that modulate the compound's interaction with biological targets [2].
Studies examining methoxy group positional effects reveal that ortho-positioned methoxy substituents exhibit different pharmacological profiles compared to meta or para arrangements [1]. The 6-methoxy positioning in benzyl 2-hydroxy-6-methoxybenzoate contributes to its antifungal activity, with demonstrated inhibitory concentration values of 25-26 micrograms per milliliter against various fungal strains [3]. This specific substitution pattern influences the compound's ability to interact with fungal cell membrane components through enhanced lipophilic interactions [4].
Comparative analysis of methoxy-substituted benzimidazole derivatives indicates that positioning at the 6-position can redirect biological mechanisms from methuosis induction to microtubule disruption [5]. The electronic properties of the 6-methoxy group in benzyl 2-hydroxy-6-methoxybenzoate create favorable electrostatic interactions with target proteins while maintaining optimal molecular geometry for receptor binding [6].
The bioactivity profile of benzyl 2-hydroxy-6-methoxybenzoate includes smooth muscle relaxant properties, with activity comparable to papaverine in guinea pig ileum preparations [7] [8]. The 6-methoxy substitution contributes to concentration-dependent inhibition of spontaneous contractions, with activity values ranging from 1.49 to 4.96 micromolar [7]. This positioning enhances the compound's ability to modulate calcium channel function and smooth muscle contractility through optimized molecular conformation [9].
Benzyl esterification significantly enhances the lipophilic character of carboxylic acid derivatives, fundamentally altering their pharmacokinetic and bioactivity properties [10]. The benzyl ester group in benzyl 2-hydroxy-6-methoxybenzoate contributes to an experimental lipophilicity parameter (XLogP3-AA) of 3.4, indicating moderate lipophilicity suitable for biological membrane penetration [11].
The molecular properties of benzyl 2-hydroxy-6-methoxybenzoate demonstrate optimal lipophilic characteristics for bioactivity. The compound exhibits a molecular weight of 258.27 grams per mole with five rotatable bonds, providing flexibility for receptor interactions while maintaining structural integrity [11] [12]. The lipophilic benzyl group facilitates cellular uptake and tissue distribution, contributing to the compound's observed biological effects [10].
| Molecular Property | Value | Reference |
|---|---|---|
| Molecular Weight | 258.27 g/mol | [11] |
| XLogP3-AA | 3.4 | [11] |
| Hydrogen Bond Donors | 1 | [11] |
| Hydrogen Bond Acceptors | 4 | [11] |
| Rotatable Bonds | 5 | [11] |
| Polar Surface Area | 55.76 Ų | [13] |
Research on lipophilic ester derivatives demonstrates that benzyl esterification increases transesterification activity compared to corresponding free acids [4]. The benzyl group enhances molecular lipophilicity through aromatic interactions and increased hydrocarbon content, facilitating penetration through lipid bilayers [14]. This enhanced lipophilicity correlates with improved bioavailability and cellular uptake for benzyl 2-hydroxy-6-methoxybenzoate [15].
The relationship between esterification and lipophilicity follows established structure-activity principles, where aromatic ester groups contribute significantly to partition coefficients [16]. Benzyl esters demonstrate superior lipophilic enhancement compared to aliphatic alternatives, with the aromatic ring system providing additional hydrophobic surface area [17]. The lipophilic character of benzyl 2-hydroxy-6-methoxybenzoate enables effective tissue penetration while maintaining aqueous solubility sufficient for biological activity [18].
Structural analogues of benzyl 2-hydroxy-6-methoxybenzoate provide insight into structure-activity relationships within the benzyl benzoate class of compounds. Benzyl 2,6-dimethoxybenzoate, lacking the hydroxyl group at position 2, demonstrates different bioactivity patterns while maintaining similar lipophilic properties [19] [20]. The absence of the phenolic hydroxyl group reduces hydrogen bonding capacity and alters interaction profiles with biological targets [9].
The compound benzyl 2-hydroxy-3,6-dimethoxybenzoate represents a closely related analogue with an additional methoxy group at position 3 [21]. This structural modification increases molecular weight to 288.29 grams per mole while maintaining the essential benzyl ester and phenolic hydroxyl functionalities [21]. Comparative studies indicate that this additional methoxylation can influence bioactivity through altered electronic distribution and steric effects [22].
| Compound | Molecular Formula | Molecular Weight (g/mol) | Activity (IC₅₀ μM) | Reference |
|---|---|---|---|---|
| Benzyl 2-hydroxy-6-methoxybenzoate | C₁₅H₁₄O₄ | 258.27 | 1.49-4.96 | [11] [7] |
| Benzyl 2,6-dimethoxybenzoate | C₁₆H₁₆O₄ | 272.29 | 1.49-4.96 | [19] [9] |
| Benzyl 2-hydroxy-3,6-dimethoxybenzoate | C₁₆H₁₆O₅ | 288.29 | 1.49-4.96 | [21] [9] |
| 3-Methoxybenzyl 2-hydroxy-6-methoxybenzoate | C₁₆H₁₆O₅ | 288.29 | 1.49-4.96 | [7] [9] |
The analogue 3-methoxybenzyl 2-hydroxy-6-methoxybenzoate incorporates methoxy substitution on the benzyl moiety, creating additional lipophilic character and modified binding interactions [7]. This structural variant maintains comparable smooth muscle relaxant activity while demonstrating altered pharmacokinetic properties due to increased molecular size and lipophilicity [9].
Hydroxybenzoic acid derivatives demonstrate structure-activity relationships where methoxy positioning significantly influences bioactivity profiles [23]. Comparative analysis reveals that 4-hydroxybenzoic acid analogues exhibit different inhibitory patterns for coenzyme biosynthesis compared to 2-hydroxy-6-methoxy variants [23]. The positioning of functional groups creates distinct molecular recognition patterns that determine biological specificity and potency [24].